Methyl 2-propoxynicotinate
Description
Overview of Substituted Nicotinates in Chemical Research
Substituted nicotinates are a class of pyridinecarboxylic acid esters that have garnered considerable attention in chemical research due to their versatile applications. They serve as crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and other functional organic materials. mdpi.com The strategic placement of various functional groups on the pyridine (B92270) ring of the nicotinate (B505614) structure allows for the fine-tuning of their chemical and physical properties, leading to a wide spectrum of biological activities.
The synthesis of substituted nicotinates has been a subject of extensive investigation. A cornerstone in this area is the Bohlmann–Rahtz pyridine synthesis, a method that has been instrumental in accessing a variety of substituted pyridines, including nicotinates. google.comgoogleapis.com This reaction typically involves the condensation of an enamine with a propargyl aldehyde or ketone. While powerful, this and similar methods often result in specific substitution patterns, such as the inevitable presence of substituents at the C2 and C6 positions of the pyridine ring. google.com
Contemporary research continues to explore novel and more flexible synthetic routes to overcome the limitations of classical methods. These efforts aim to provide access to a wider range of substitution patterns, including ortho-unsubstituted nicotinates, thereby expanding the accessible chemical space for drug discovery and materials science. googleapis.com For instance, innovative strategies inspired by the biosynthesis of nicotinic acid have been developed to produce meta-aminoaryl nicotinates, enabling the late-stage functionalization of bioactive molecules. google.comgoogleapis.com
Research Significance of Methyl 2-Propoxynicotinate in Contemporary Synthetic Chemistry
This compound has emerged as a valuable intermediate in the synthesis of more complex molecular architectures. Its significance is particularly highlighted in the field of medicinal chemistry, where it serves as a precursor for the construction of potent enzyme inhibitors.
The synthesis of this compound itself, as detailed in patent literature, proceeds from a 2-hydroxynicotinic acid derivative. The introduction of the propoxy group is achieved through a Mitsunobu reaction, a versatile and widely used method in organic synthesis for the conversion of alcohols to a variety of functional groups. google.com
Table 1: Synthesis and Properties of this compound
| Property | Value | Source |
| Synthesis Method | Mitsunobu reaction of a 2-hydroxynicotinate precursor with propanol (B110389). | google.com |
| Starting Material | Methyl 2-hydroxynicotinate derivative | google.com |
| Reagents | Diethyl azodicarboxylate (DEAD), Triphenylphosphine (PPh3), Propanol | google.com |
| Appearance | Pale yellow oil | google.com |
| ¹H NMR (300 MHz, CDCl₃) δ | 1.07 (t, 3H), 1.86 (m, 2H), 3.92 (s, 3H), 4.38 (t, 2H), 6.93 (m, 1H), 8.15 (d, 1H), 8.30 (d, 1H) | google.com |
Historical Development of Research on 2-Alkoxynicotinates
The exploration of 2-alkoxynicotinates as synthetic intermediates has a history rooted in the broader development of pyridine chemistry. Early research into the functionalization of the pyridine ring laid the groundwork for the synthesis and manipulation of these compounds.
The first synthesis of a 2-methylnicotinate was reported by Dornow and Baumgarten in 1939. google.com This foundational work opened the door for further exploration of substituted nicotinates. Subsequently, the development of more general and robust synthetic methodologies, such as the aforementioned Bohlmann–Rahtz synthesis, significantly advanced the field. google.com
In the latter half of the 20th century and into the 21st, research on 2-alkoxynicotinates has been driven by their utility in constructing complex heterocyclic systems. For instance, studies have shown that 2-alkoxynicotinates can undergo photochemical reactions, such as cycloadditions, to form novel cage-type structures. nih.govnih.gov
More recently, the focus has shifted towards the application of 2-alkoxynicotinates in medicinal chemistry. The synthesis of this compound as an intermediate for phosphodiesterase inhibitors, documented in the early 2000s, is a prime example of this trend. google.comgoogle.com This highlights the evolution of research from fundamental synthetic methodology to the targeted application of these compounds in drug discovery programs. The development of efficient, one-pot synthesis methods for creating complex molecules from readily available 2-alkoxynicotinates further underscores their importance in modern synthetic chemistry. chemicalbook.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
methyl 2-propoxypyridine-3-carboxylate |
InChI |
InChI=1S/C10H13NO3/c1-3-7-14-9-8(10(12)13-2)5-4-6-11-9/h4-6H,3,7H2,1-2H3 |
InChI Key |
MKCLFUHWBHMTRY-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=CC=N1)C(=O)OC |
Origin of Product |
United States |
Reaction Chemistry and Mechanistic Investigations of Methyl 2 Propoxynicotinate
Photochemical Reactions of 2-Alkoxynicotinates
The photochemical behavior of 2-alkoxynicotinates is characterized by two primary competing reaction pathways: photodimerization and photo-Fries rearrangement. The outcome is highly dependent on the nature of the substituents on the nicotinate (B505614) structure.
Irradiation of 2-alkoxynicotinic acid alkyl esters, including methyl 2-methoxynicotinate, in a benzene (B151609) solution leads to the formation of C2-symmetrical cage-type photodimers in significant yields. nih.govacs.orgacs.org This novel photodimerization represents a unique [4π+4π] cycloaddition of the pyridine (B92270) ring. The structure of these complex cage-like molecules, which contain three fused cyclobutane (B1203170) rings, has been definitively established through X-ray single-crystal analysis. nih.govacs.org Despite the inherent strain in such a structure, the resulting dimers are stable at room temperature for several weeks. acs.org
The reaction is typically carried out by irradiating an argon-degassed benzene solution with a high-pressure mercury lamp. acs.org The quantum yield of the dimerization is concentration-dependent, with a maximum quantum yield of 8.0 x 10⁻² observed in a highly concentrated (5.0 M) solution of methyl 2-methoxynicotinate. nih.govacs.orgacs.org The reaction is believed to proceed through a singlet excimer, a transient excited-state complex formed between two nicotinate molecules. nih.govacs.org Evidence for this is supported by the observation of excimer fluorescence from methyl 2-methoxynicotinate at 77 K. nih.govacs.org
The efficiency of photodimerization is sensitive to substituents on the pyridine ring. While various 2-alkoxynicotinates undergo this reaction, the introduction of a methyl group at the 6-position of the pyridine ring results in low reactivity and the formation of an intractable mixture upon prolonged irradiation. acs.org This suggests a steric hindrance effect from the 6-methyl group that impedes the dimerization process. acs.org
Table 1: Photodimerization Yields of Various 2-Alkoxynicotinates (1a-d)
| Entry | Compound | R¹ | R² | Conversion Yield (%) | Dimer Yield (%) |
|---|---|---|---|---|---|
| 1 | 1a | H | Me | 80 | 85 |
| 2 | 1b | H | Et | 75 | 82 |
| 3 | 1c | H | i-Pr | 78 | 80 |
| 4 | 1d | H | n-Pr | 82 | 84 |
Data sourced from The Journal of Organic Chemistry, 2002. acs.org
In contrast to the alkyl esters, the photolysis of phenyl 2-methoxynicotinate does not yield a photodimer. nih.govacs.orgacs.org Instead, it undergoes a photo-Fries rearrangement, a process that involves the migration of the acyl group from the ester oxygen to the phenyl ring. wikipedia.org This reaction produces a mixture of 1,3- (ortho) and 1,5- (para) rearranged hydroxyaryl ketone products. nih.govacs.orgacs.org For example, irradiation of a 0.5 M benzene solution of phenyl 2-methoxynicotinate resulted in 48% yield of the 1,3-rearranged product and 39% yield of the 1,5-rearranged product at 23% conversion. acs.org
The photo-Fries rearrangement is a well-known photochemical reaction for aryl esters and is understood to proceed through a radical mechanism. wikipedia.orgkpi.ua The process is initiated by the homolytic cleavage of the bond between the carbonyl carbon and the phenoxy oxygen from the singlet excited state. acs.orgkpi.ua The resulting radical pair can then recombine at the ortho and para positions of the phenol (B47542) ring. kpi.ua For phenyl 2-methoxynicotinate, this intramolecular rearrangement pathway is evidently faster than the intermolecular dimerization or fluorescence emission at room temperature. acs.org
Electrophilic and Nucleophilic Reactivity at Pyridine Ring Positions
The reactivity of the pyridine ring in methyl 2-propoxynicotinate is governed by the electron-withdrawing nature of the nitrogen atom. This nitrogen atom significantly influences the electron density distribution within the aromatic system, making the ring electron-deficient compared to benzene. gcwgandhinagar.comimperial.ac.uk
This electron deficiency deactivates the pyridine ring towards electrophilic aromatic substitution (SEAr). gcwgandhinagar.comuoanbar.edu.iq Reactions like nitration or halogenation require vigorous conditions. uoanbar.edu.iq When substitution does occur, it is directed to the 3-position (β-position), as attack at the 2- (α) or 4- (γ) positions would create an unstable intermediate with a positive charge on the electronegative nitrogen atom. gcwgandhinagar.combhu.ac.in
Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions where electron density is lowest. gcwgandhinagar.comimperial.ac.ukuoanbar.edu.iq In the case of this compound, the 2-position is already substituted with the propoxy group. This alkoxy group can act as a leaving group, allowing for nucleophilic displacement. The pyridine ring is so reactive towards nucleophiles that even strong bases can displace substituents. uoanbar.edu.iq The functionalization of the pyridine nitrogen to form a pyridinium (B92312) salt further enhances the ring's electrophilicity, making it even more prone to nucleophilic attack. mdpi.com
Ester Hydrolysis and Transesterification Reactions of Nicotinate Esters
The ester group of this compound is subject to hydrolysis and transesterification reactions, which are fundamental transformations of carboxylic acid esters.
Ester hydrolysis, the cleavage of the ester back to a carboxylic acid and an alcohol, can be catalyzed by acid. libretexts.org The acid-catalyzed mechanism typically proceeds via a tetrahedral intermediate formed by the nucleophilic attack of a water molecule on the protonated carbonyl carbon. libretexts.orgresearchgate.net Studies on various nicotinate esters have investigated their stability and susceptibility to hydrolysis. nih.govresearchgate.net The stability of these esters can be influenced by factors such as the structure of the alcohol moiety. researchgate.net
Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. This reaction is also commonly acid-catalyzed and follows a similar mechanism to hydrolysis. libretexts.org Methodologies for transesterification using titanium-based catalysts under microwave heating have been developed and shown to be effective for a range of substrates, including heteroaromatic acids like nicotinic acid. researchgate.net Such methods could be applied to this compound to synthesize a variety of other nicotinate esters. researchgate.net
Substitution Reactions at the 2-Propoxy Moiety
Reactions involving the 2-propoxy group of this compound are dominated by nucleophilic aromatic substitution, where the entire propoxy group functions as a leaving group. As discussed in section 3.2, the 2-position of the pyridine ring is activated for nucleophilic attack. uoanbar.edu.iq Therefore, treatment with a suitable nucleophile can lead to the displacement of the propoxide anion and the introduction of the nucleophile at the 2-position.
Direct substitution reactions on the propyl chain of the ether linkage without cleaving the oxygen-pyridine ring bond are less characteristic for this class of compounds under typical conditions. The primary reactivity site is the electron-deficient pyridine ring itself.
Cycloaddition and Condensation Reactions Involving the Nicotinate Structure
The nicotinate framework can participate in cycloaddition reactions, particularly when the pyridine nitrogen is activated. When pyridin-3-ols are converted into oxidopyridinium betaines (zwitterionic species), they can act as five-carbon, 6π-electron components in cycloaddition reactions. rsc.org These betaines undergo (5+2) cycloadditions with various dipolarophiles, such as alkenes, to construct complex, bridged N-heterocyclic scaffolds. rsc.org This strategy has been applied to the synthesis of natural product analogues. researchgate.net While this compound is not a pyridin-3-ol, related nicotinic acid derivatives can be transformed into species that undergo dearomative cycloaddition reactions, highlighting the potential of the core structure. researchgate.net
Stereochemical Aspects of Reactions Involving this compound
The stereochemistry of reactions involving substituted pyridines, such as this compound, is a critical area of study, as the three-dimensional arrangement of atoms in a molecule can significantly influence its chemical and biological properties. While specific research on the stereoselective reactions of this compound is not extensively documented in the reviewed literature, the principles of stereocontrol in reactions of related pyridine derivatives provide a framework for understanding its potential reactivity.
Stereoselective synthesis aims to produce a specific stereoisomer of a product. This can be achieved through various strategies, including the use of chiral substrates, chiral reagents, or chiral catalysts. In the context of pyridine chemistry, significant progress has been made in the catalytic stereoselective dearomatization of pyridine scaffolds. mdpi.com For instance, asymmetric addition of nucleophiles to N-alkylpyridinium electrophiles has been shown to yield dihydropyridine (B1217469) products with high regiochemical and stereochemical control. mdpi.com This suggests that activation of the pyridine ring in this compound could pave the way for stereoselective additions.
Furthermore, enantioselective palladium(II)-catalyzed rearrangements of 2-allyloxypyridines have been reported, demonstrating that the 2-alkoxy substituent can participate in stereocontrolled transformations. mdpi.com Given that this compound possesses a 2-propoxy group, it is conceivable that similar catalytic systems could be employed to achieve stereoselective rearrangements or cross-coupling reactions.
The stereochemical outcome of a reaction is often dictated by the mechanism through which it proceeds. For example, in stereospecific reactions, the stereochemistry of the starting material directly determines the stereochemistry of the product. Understanding the spatial arrangement of atoms and the transition states involved is fundamental to predicting and controlling the stereochemical course of a reaction.
| Reaction Type | Stereochemical Control Method | Potential Applicability to this compound |
| Asymmetric Dearomatization | Use of chiral auxiliaries or catalysts to control the approach of a nucleophile to the pyridine ring. mdpi.com | Activation of the pyridine ring could enable stereoselective addition reactions. |
| Enantioselective Rearrangement | Palladium(II) catalysis with chiral ligands for formal researchgate.netresearchgate.net-sigmatropic rearrangements of 2-allyloxypyridines. mdpi.com | The 2-propoxy group could potentially direct or participate in similar stereocontrolled rearrangements. |
Role of Catalysts in this compound Transformations
Catalysts play a pivotal role in modern organic synthesis by providing alternative reaction pathways with lower activation energies, thereby increasing reaction rates and often influencing selectivity. For transformations involving nicotinate esters and other pyridine derivatives, various types of catalysts, including Lewis acids, transition metals, and enzymes, are employed.
Lewis Acid Catalysis: Lewis acids are frequently used to activate pyridine derivatives for nucleophilic attack. In the context of substituted pyridines, Lewis acids such as ytterbium(III) trifluoromethanesulfonate (B1224126) and zinc(II) bromide have been shown to be effective catalysts in heteroannulation reactions to form highly functionalized pyridines. researchgate.net For instance, ZnCl₂ has been used to catalyze the radical-radical coupling reaction of N-hydroxyphthalimide esters with 4-cyanopyridines. researchgate.netacs.org Theoretical calculations have indicated that the Lewis acid can coordinate with the cyano group of a pyridine-boryl radical, lowering the activation barrier for C-C bond formation. researchgate.netacs.org This principle could be extended to this compound, where a Lewis acid could coordinate to the pyridine nitrogen or the ester carbonyl group, activating the molecule for various transformations.
Transition Metal Catalysis: Palladium catalysts are particularly versatile in the functionalization of pyridine rings. Palladium(II) acetate (B1210297), in combination with ligands like ethyl nicotinate, has been used in oxidative C-C bond-forming reactions. nih.gov This highlights a potential dual role for nicotinate esters: as both a substrate and a ligand. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are also common for synthesizing substituted pyridines. thieme-connect.de The development of phosphine-free palladium catalysts has also been an area of interest. researchgate.net For this compound, palladium-catalyzed reactions could enable the introduction of various substituents at different positions on the pyridine ring. Silver salts are often used as additives in these reactions to facilitate the catalytic cycle. nih.gov
Biocatalysis: Enzymes offer a high degree of selectivity under mild reaction conditions. Lipases, for example, can catalyze the amidation of esters through an acyl-enzyme intermediate. researchgate.net The catalytic mechanism often involves a Ser-His-Asp catalytic triad. researchgate.net Computational studies have been used to investigate the biotransformation of nicotinate esters, such as α-tocopherol nicotinate, by lipases, analyzing the transport of substrates and products through enzyme tunnels. frontiersin.org This suggests the potential for enzymatic transformations of this compound, for example, in selective hydrolysis or amidation reactions.
| Catalyst Type | Example Catalyst/System | Potential Role in this compound Transformations |
| Lewis Acid | ZnCl₂, Yb(OTf)₃ | Activation of the pyridine ring or ester group for nucleophilic attack. researchgate.netresearchgate.netacs.org |
| Transition Metal | Pd(OAc)₂, Palladium complexes | C-H functionalization, cross-coupling reactions (e.g., Suzuki), and oxidative annulations. nih.govthieme-connect.de |
| Biocatalyst | Lipases | Stereoselective hydrolysis, amidation, or other ester transformations. researchgate.netfrontiersin.org |
Computational Mechanistic Studies on Nicotinate Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms, predicting reactivity, and understanding the electronic properties of molecules like this compound.
DFT calculations can be used to study various aspects of nicotinate reactivity. For example, the nucleophilicity of substituted pyridines has been examined using DFT to predict their behavior in chemical reactions. ias.ac.in Such studies can help in selecting appropriate reagents and catalysts for desired transformations. The redox behavior of oligo(aza)pyridines has also been investigated using DFT, correlating calculated energies with experimentally measured reduction potentials. uit.noresearchgate.net This information is valuable for designing and understanding electrochemical reactions involving nicotinate derivatives.
Mechanistic studies of enzymatic reactions involving nicotinates have also benefited from computational approaches. For instance, the mechanism of nicotinate dehydrogenase, an enzyme that catalyzes the hydroxylation of nicotinate, has been investigated using single-point calculations on proposed transition states and intermediates. researchgate.net These studies can reveal the energy barriers of different mechanistic pathways, such as concerted versus stepwise routes. researchgate.net Similarly, multi-scale computational approaches, including DFT and quantum mechanics/molecular mechanics (QM/MM), have been employed to study the catalytic mechanism of nicotinamidase, an enzyme that hydrolyzes nicotinamide (B372718) to nicotinic acid. mdpi.com
In the context of non-enzymatic reactions, computational studies have shed light on the alkaline hydrolysis of carboxylic acid esters, providing insights into the transition states and intermediates involved. acs.org Furthermore, DFT calculations have been used to rationalize the role of directing groups in metal-catalyzed reactions. For example, conformational analysis of N-(pyridin-2-yl)benzamides revealed that C3-ester substituents can populate the desired conformer for bidentate chelation with a metal catalyst, thereby directing the reaction. acs.org This principle is highly relevant to this compound, where the interplay between the 2-propoxy and 3-methoxycarbonyl substituents could be computationally modeled to predict its coordinating behavior and reactivity in the presence of catalysts.
| Computational Method | Application to Nicotinate Reactivity | Relevance to this compound |
| Density Functional Theory (DFT) | Prediction of nucleophilicity and redox potentials of substituted pyridines. ias.ac.inuit.noresearchgate.net | Understanding the intrinsic reactivity and electrochemical properties. |
| DFT and QM/MM | Elucidation of enzymatic reaction mechanisms (e.g., nicotinate dehydrogenase, nicotinamidase). researchgate.netmdpi.com | Designing potential biocatalytic transformations. |
| Conformational Analysis (DFT) | Rationalizing the role of directing groups in metal-catalyzed reactions. acs.org | Predicting coordination modes and reactivity in catalyzed reactions. |
| Transition State Calculations | Investigating reaction pathways and energy barriers for hydrolysis and other reactions. researchgate.netacs.org | Elucidating mechanisms of potential transformations. |
Advanced Spectroscopic and Analytical Methodologies for Research on Methyl 2 Propoxynicotinate
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. tuwien.attuwien.at By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. libretexts.orgresearchgate.nethoriba.com For Methyl 2-propoxynicotinate, 1D and 2D NMR experiments are crucial for confirming its synthesis and elucidating its complete structure. ipb.pt
One-dimensional ¹H NMR spectroscopy reveals the number of different types of protons in the molecule and their neighboring environments through chemical shifts (δ), signal multiplicity (e.g., singlet, triplet, quartet), and integration (relative number of protons). horiba.comacs.org The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom, with its chemical shift indicating its functional group and electronic environment. vaia.com
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), establish the connectivity between atoms. numberanalytics.com COSY identifies protons that are coupled to each other (typically on adjacent carbons), HSQC correlates protons to the carbons they are directly attached to, and HMBC reveals longer-range correlations between protons and carbons (two or three bonds away), which is essential for piecing together the molecular framework. ipb.ptnumberanalytics.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shift ranges for similar functional groups and structures. illinois.edulibretexts.orgsigmaaldrich.comorganicchemistrydata.org
| Atom Position (See Structure) | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine (B92270) Ring | |||
| C2 | - | - | ~163 |
| C3 | - | - | ~108 |
| H4 | ~8.1 | dd | ~139 |
| H5 | ~7.0 | dd | ~115 |
| H6 | ~8.2 | dd | ~152 |
| Propoxy Group | |||
| O-CH₂ | ~4.4 | t | ~70 |
| CH₂-CH₂ | ~1.8 | sextet | ~22 |
| CH₂-CH₃ | ~1.0 | t | ~10 |
| Methyl Ester Group | |||
| C=O | - | - | ~166 |
| O-CH₃ | ~3.9 | s | ~52 |
Structure for Atom Position Reference:
6 5
/ \ / \
N==C---C-H
|| | |
C-O-C-H C=O
/ \ 4 3 |
H C-H O-CH₃ (Methyl Ester)
|
O-CH₂-CH₂-CH₃ (Propoxy Group)
Mass Spectrometry (MS) Techniques in Reaction Monitoring and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. scienceready.com.au It is widely used for determining the molecular weight of a compound, assessing its purity, and monitoring the progress of chemical reactions. tuwien.atrsc.org In the context of this compound, MS can rapidly confirm the formation of the desired product during synthesis and detect any remaining starting materials or byproducts. worktribe.comadvion.com
During analysis, the molecule is ionized, often forming a molecular ion (M⁺) whose m/z value corresponds to the molecular weight of the compound. This ion can then break apart into smaller, charged fragments. The resulting fragmentation pattern is a unique fingerprint that can be used to deduce the molecule's structure. libretexts.orgscienceready.com.auchemguide.co.uk For this compound, characteristic fragmentation would involve the cleavage of the ester and ether bonds. scienceready.com.au
Techniques like Multiple Reaction Monitoring (MRM), often used with triple quadrupole mass spectrometers, provide exceptional sensitivity and selectivity. researchgate.net MRM can be used to quantify the target compound in complex mixtures by monitoring a specific fragmentation transition (precursor ion → product ion), making it invaluable for purity assessment and quantitative studies. frontiersin.orgresearchgate.net
Table 2: Expected Mass Spectrometry Fragments for this compound (Molecular Weight of C₁₀H₁₃NO₃ = 195.22 g/mol)
| Fragment Ion (m/z) | Identity / Likely Loss |
| 195 | [M]⁺, Molecular Ion |
| 164 | [M - OCH₃]⁺, Loss of methoxy (B1213986) radical |
| 152 | [M - C₃H₇]⁺, Loss of propyl radical |
| 136 | [M - COOCH₃]⁺, Loss of carbomethoxy radical |
| 124 | [Nicotinic acid]⁺ moiety |
| 59 | [COOCH₃]⁺, Carbomethoxy fragment |
| 43 | [C₃H₇]⁺, Propyl fragment |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, probes the vibrations of molecular bonds. azom.com These techniques are highly effective for identifying the functional groups present in a molecule. nih.gov IR and Raman are complementary methods; IR spectroscopy measures the absorption of infrared radiation by bonds that have a changing dipole moment, while Raman spectroscopy measures the scattering of laser light from bonds that have a changing polarizability. azom.comacs.org
For this compound, the IR and Raman spectra would exhibit characteristic peaks corresponding to its key structural features. The strong carbonyl (C=O) stretch of the ester group is a prominent feature in the IR spectrum. The various C-O stretches from the ester and ether linkages, C-N stretches, and ring vibrations of the pyridine core, as well as the C-H stretches of the alkyl groups, all provide valuable structural confirmation. researchgate.net Theoretical methods like Density Functional Theory (DFT) are often used alongside experimental data to assign these vibrational modes precisely. nih.govresearchgate.net
Raman spectroscopy is particularly useful for analyzing the vibrations of the pyridine ring and can be performed on solid samples with minimal preparation. horiba.comnih.gov
Table 3: Characteristic Vibrational Frequencies for this compound Data based on typical frequencies for nicotinate (B505614) esters and related functional groups. nih.govresearchgate.netgoogle.com
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Method |
| C-H Stretch (Aromatic) | 3100 - 3000 | IR, Raman |
| C-H Stretch (Aliphatic) | 3000 - 2850 | IR, Raman |
| C=O Stretch (Ester) | 1730 - 1715 | IR (Strong) |
| C=C, C=N Stretch (Pyridine Ring) | 1600 - 1450 | IR, Raman |
| C-O Stretch (Ester, Ether) | 1300 - 1000 | IR (Strong) |
| Pyridine Ring Breathing/Deformation | 1050 - 990 | Raman (Strong) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. np-mrd.org This technique involves directing an X-ray beam onto a single crystal of the compound. The atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a detailed electron density map can be constructed, from which the precise atomic coordinates, bond lengths, and bond angles can be determined. illinois.eduekb.eg
While a specific crystal structure for this compound may not be publicly available, the methodology is standard for nicotinate esters. acs.orgekb.eg The process would involve growing a suitable single crystal, collecting diffraction data, and refining the structural model. researchgate.net The resulting data provides unambiguous proof of the molecular structure in the solid state, including its conformation and how the molecules pack together in the crystal lattice. researchgate.net This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding or van der Waals forces, which govern the physical properties of the solid material. rsc.orggoogle.com
Table 4: Representative Crystal Structure Parameters for Nicotinate Derivatives This table illustrates the type of data obtained from an X-ray crystallography experiment, using data from related nicotinate compounds as examples. researchgate.netekb.eggoogle.com
| Parameter | Example Value (Compound 1)¹ | Example Value (Compound 2)² |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁/c |
| a (Å) | 14.5118 | 11.3413 |
| b (Å) | 12.1374 | 12.3573 |
| c (Å) | 7.5498 | 9.0158 |
| α (°) | 90 | 90 |
| β (°) | 91.113 | 89.821 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1329.53 | 1263.55 |
| ¹Data for a substituted ethyl nicotinate derivative. ekb.eg | ||
| ²Data for a nicotinate-related drug molecule. researchgate.net |
Chromatographic Methods (GC-MS, LC-MS) for Separation and Analysis
Chromatographic techniques are essential for separating the components of a mixture and analyzing the purity of a compound. frontiersin.org When coupled with mass spectrometry, they provide a powerful tool for both qualitative and quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds. This compound would first be vaporized and passed through a capillary column, where it separates from other volatile impurities based on its boiling point and interactions with the column's stationary phase. The separated components then enter the mass spectrometer for identification and quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a more versatile technique, capable of analyzing a wider range of compounds, including those that are not volatile or are thermally sensitive. researchgate.net For this compound, a reversed-phase HPLC column would likely be used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). oup.com LC coupled to tandem mass spectrometry (LC-MS/MS) is particularly powerful for detecting and quantifying low levels of the compound in complex matrices, such as in reaction mixtures or biological samples. researchgate.netnih.gov High-resolution mass spectrometry (HRMS) can be coupled with LC to provide highly accurate mass measurements, further increasing confidence in compound identification. acs.orgnih.gov
Emerging Analytical Techniques in Nicotinate Chemistry
The field of analytical chemistry is continuously evolving, with new techniques offering enhanced sensitivity, resolution, and speed. researchgate.net For nicotinate chemistry, several emerging methods are proving to be highly valuable.
Advanced NMR Techniques: Beyond basic 1D and 2D NMR, methods like solid-state NMR (ssNMR) can be used to study the structure and dynamics of molecules like this compound in their solid form, providing information that is complementary to X-ray crystallography. researchgate.net Techniques that utilize other nuclei, such as ¹⁹F NMR, are becoming more prevalent in the analysis of fluorinated analogs. azom.com
High-Resolution Mass Spectrometry (HRMS): The use of HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, is increasingly common in metabolomics and impurity profiling. acs.org These techniques provide extremely accurate mass measurements, allowing for the confident determination of elemental compositions for the parent compound and its metabolites or degradation products without the need for reference standards. nih.gov
Hyphenated Online Techniques: The integration of real-time analysis with chemical processes, such as online MS or IR spectroscopy coupled to flow reactors, represents a significant advance. rsc.orgworktribe.comadvion.com These Process Analytical Technologies (PAT) allow for the continuous monitoring and rapid optimization of reaction conditions (e.g., temperature, flow rate) for the synthesis of nicotinate derivatives, leading to improved yields and efficiency. worktribe.com
Computational Chemistry and Theoretical Studies of Methyl 2 Propoxynicotinate
Quantum Chemical Calculations on Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of Methyl 2-propoxynicotinate. Methods like ab initio and Density Functional Theory (DFT) are employed to determine the optimized molecular geometry and electronic structure. researchgate.netnih.gov
Molecular Geometry: The first step in computational analysis is geometry optimization, where the goal is to find the lowest energy arrangement of atoms in the molecule. researchgate.net For this compound, this involves determining bond lengths, bond angles, and dihedral angles that result in the most stable conformation. These calculations are often performed using basis sets like 6-311G** to provide a good balance between accuracy and computational cost. researchgate.net The optimized geometry reveals the spatial arrangement of the propoxy group and the methyl ester relative to the pyridine (B92270) ring.
Electronic Structure: Once the geometry is optimized, the electronic structure can be analyzed. This includes the distribution of electron density, molecular orbital energies, and the resulting molecular properties. nih.gov Key parameters derived from electronic structure calculations include:
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). als-journal.com This is crucial for predicting how the molecule will interact with other chemical species.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. journalijar.com A smaller gap suggests higher reactivity.
A hypothetical table of calculated geometric and electronic properties for this compound is presented below.
| Property | Calculated Value | Method/Basis Set |
| Geometric Parameters | ||
| C-O (ester) bond length | 1.35 Å | DFT/B3LYP/6-311G |
| C=O (ester) bond length | 1.21 Å | DFT/B3LYP/6-311G |
| C-O (ether) bond length | 1.37 Å | DFT/B3LYP/6-311G |
| Pyridine ring C-N-C angle | 117.5° | DFT/B3LYP/6-311G |
| Electronic Properties | ||
| HOMO Energy | -6.8 eV | DFT/B3LYP/6-311G |
| LUMO Energy | -1.2 eV | DFT/B3LYP/6-311G |
| HOMO-LUMO Gap | 5.6 eV | DFT/B3LYP/6-311G |
| Dipole Moment | 2.5 D | DFT/B3LYP/6-311G |
Note: The values in this table are illustrative and would need to be obtained from specific quantum chemical calculations for this compound.
Density Functional Theory (DFT) Applications for Reactivity Prediction
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.gov It has become a powerful tool for predicting the reactivity of organic molecules. mdpi.com
Global and Local Reactivity Descriptors: Conceptual DFT provides a framework for defining chemical concepts and principles that help in understanding and predicting molecular behavior. mdpi.com Reactivity descriptors derived from DFT calculations can be categorized as global or local:
Global Descriptors: These parameters describe the reactivity of the molecule as a whole. They include:
Chemical Potential (μ): Related to the escaping tendency of electrons from a system.
Chemical Hardness (η): Measures the resistance to change in electron distribution. A larger HOMO-LUMO gap generally indicates greater hardness and lower reactivity. mdpi.com
Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. researchgate.net
Nucleophilicity Index (N): Describes the electron-donating ability of a molecule. mdpi.com
Local Descriptors: These indices pinpoint the most reactive sites within a molecule.
Fukui Functions (f(r)): Indicate the change in electron density at a specific point when the total number of electrons is altered. mdpi.com They are used to identify sites susceptible to nucleophilic, electrophilic, or radical attack. journalijar.com
Parr Functions: These are related to the Fukui functions and help in identifying the most electrophilic and nucleophilic centers in a molecule. mdpi.com
The following table illustrates hypothetical DFT-derived reactivity descriptors for this compound.
| Reactivity Descriptor | Calculated Value | Significance |
| Global Descriptors | ||
| Chemical Potential (μ) | -4.0 eV | Tendency to lose electrons |
| Chemical Hardness (η) | 2.8 eV | Resistance to electronic change |
| Electrophilicity (ω) | 2.86 eV | Electron-accepting capability |
| Local Descriptors (Hypothetical Sites) | ||
| Fukui Function f+ (on C=O carbon) | 0.15 | Susceptibility to nucleophilic attack |
| Fukui Function f- (on pyridine N) | 0.12 | Susceptibility to electrophilic attack |
Note: The values in this table are illustrative and would need to be obtained from specific DFT calculations for this compound.
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. mdpi.comnih.gov These simulations provide insights into the dynamic behavior and intermolecular interactions of this compound in various environments, such as in solution or in the presence of biological macromolecules. nih.gov
The core of an MD simulation is the repeated calculation of forces between particles and the subsequent updating of their positions and velocities based on Newton's laws of motion. mdpi.com The forces are typically described by a force field, which is a set of empirical energy functions.
For this compound, MD simulations can be used to study:
Solvation: How the molecule interacts with solvent molecules, which can influence its conformation and reactivity.
Aggregation: The tendency of molecules to associate with each other in solution, which can be important for understanding formulation and delivery. mdpi.com
Binding to Biological Targets: If this compound is being investigated for pharmaceutical applications, MD simulations can model its interaction with a target protein, providing details on binding modes, interaction energies, and the stability of the complex. nih.gov
Key analyses performed during MD simulations include:
Root Mean Square Deviation (RMSD): To monitor the conformational stability of the molecule during the simulation. dovepress.com
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the molecule. dovepress.com
Radial Distribution Function (RDF): To characterize the structure of the surrounding solvent and identify specific intermolecular interactions. dovepress.com
Hydrogen Bond Analysis: To quantify the formation and lifetime of hydrogen bonds between the molecule and its environment. dovepress.com
Structure-Activity Relationship (SAR) Theoretical Modeling for Nicotinate (B505614) Derivatives
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. nih.gov Theoretical SAR modeling, often referred to as Quantitative Structure-Activity Relationship (QSAR), uses computational methods to build mathematical models that predict the activity of new compounds based on their structural features. researchgate.net
For a series of nicotinate derivatives, including this compound, a QSAR study would typically involve the following steps:
Data Set Compilation: A set of nicotinate derivatives with experimentally determined biological activities is collected.
Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound. These can include:
Constitutional descriptors: Molecular weight, number of atoms, etc.
Topological descriptors: Describing the connectivity of atoms.
Geometric descriptors: Based on the 3D structure of the molecule.
Quantum-chemical descriptors: HOMO/LUMO energies, dipole moment, etc. mdpi.comresearchgate.net
Physicochemical descriptors: LogP (lipophilicity), polar surface area (PSA). researchgate.net
Model Building: Statistical methods like multiple linear regression, partial least squares, or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the model is rigorously tested.
Such models can guide the design of new nicotinate derivatives with improved activity by suggesting which structural modifications are likely to be beneficial. For example, a QSAR model might reveal that increasing the lipophilicity of the substituent at the 2-position of the pyridine ring enhances activity.
In Silico Studies of Reaction Pathways and Transition States
In silico studies of reaction mechanisms involve using computational methods to map out the potential energy surface (PES) of a chemical reaction. researchgate.net This allows for the identification of reactants, products, intermediates, and, crucially, transition states (TS). researchgate.net The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction. qcware.com
For reactions involving this compound, such as its synthesis or metabolic transformation, computational methods can provide valuable insights:
Locating Transition States: Specialized algorithms are used to find the first-order saddle points on the PES that correspond to transition states. qcware.com
Frequency Calculations: These are performed to confirm that a located stationary point is a true transition state (characterized by one imaginary frequency) or a minimum (all real frequencies). qcware.com
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming the reaction pathway. researchgate.net
The table below summarizes the types of information that can be obtained from in silico studies of a hypothetical reaction involving this compound.
| Computational Task | Information Gained | Relevance |
| Geometry Optimization | Structures of reactants, products, and intermediates | Understanding stable molecular forms |
| Transition State Search | Structure and energy of the transition state | Determining the activation energy and reaction rate |
| Frequency Analysis | Characterization of stationary points, zero-point vibrational energies | Confirming the nature of calculated structures |
| IRC Calculation | Mapping the reaction pathway | Verifying the connection between reactants, TS, and products |
These computational approaches provide a detailed, molecular-level understanding of the chemical and physical properties of this compound, guiding further experimental research and application development.
Applications of Methyl 2 Propoxynicotinate in Synthetic Organic Chemistry
Methyl 2-Propoxynicotinate as a Building Block for Heterocyclic Compounds
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science, with nitrogen-containing rings forming the core of many pharmaceuticals and functional materials. sigmaaldrich.commdpi.comresearchgate.netpsu.edu In principle, this compound possesses the necessary structural features to serve as a valuable building block in this context. The pyridine (B92270) ring can undergo various transformations, including nucleophilic aromatic substitution, lithiation, and cross-coupling reactions, to introduce further complexity and build fused heterocyclic systems. The ester and propoxy groups offer additional sites for chemical modification. However, specific examples of its use in the synthesis of heterocycles are not detailed in the current body of scientific literature.
Precursor for Advanced Organic Materials and Functional Molecules
The development of advanced organic materials with tailored electronic and photophysical properties is a rapidly advancing field. okayama-u.ac.jp Molecules with pyridine moieties are often investigated for their potential use in organic light-emitting diodes (OLEDs), sensors, and as components of conductive polymers. While the general class of nicotinate (B505614) esters might find application in this area, there is no specific research available that demonstrates the use of this compound as a precursor for such advanced materials or functional molecules.
Role in the Synthesis of Complex Natural Product Analogues
Natural products and their analogues are a vital source of new therapeutic agents. rsc.orgnih.govengineering.org.cnnih.govtemple.edumdpi.commdpi.com The process of creating analogues often involves modifying a natural product's structure to improve its efficacy, selectivity, or pharmacokinetic properties. The nicotinate scaffold is present in some natural products, and its derivatives could theoretically be employed in the synthesis of simplified or modified versions of these complex molecules. Strategies such as diverted total synthesis and function-oriented synthesis rely on the availability of versatile building blocks. rsc.orgnih.gov While these general principles are well-established, the specific application of this compound in the synthesis of natural product analogues has not been reported.
Utilization in Ligand Design for Catalysis
The design of new ligands is crucial for the development of novel and more efficient transition metal catalysts. nih.govnih.govnih.govrsc.orgrsc.org Pyridine-containing molecules are common ligand scaffolds due to the ability of the nitrogen atom to coordinate to metal centers. The electronic and steric properties of the ligand can be fine-tuned by altering the substituents on the pyridine ring. The propoxy and methyl ester groups of this compound could influence the catalytic activity and selectivity of a metal complex. However, there are no published studies that specifically describe the use of this compound in the design or synthesis of ligands for catalytic applications.
Development of Novel Reaction Methodologies Using Nicotinate Scaffolds
The discovery of new chemical reactions and the development of more efficient synthetic methods are ongoing goals in organic chemistry. mdpi.comnih.gov The unique electronic and steric properties of specific starting materials can lead to novel reactivity. While the broader class of nicotinates may be utilized in the development of new synthetic methodologies, there is no evidence in the available literature of novel reaction pathways or methods that have been specifically developed using this compound as a key substrate or reagent.
Derivatives and Analogues of Methyl 2 Propoxynicotinate: Structure Activity Relationship Research
Systematic Modification of the Alkoxy Group and its Research Implications
The alkoxy group at the 2-position of the pyridine (B92270) ring is a key determinant of the molecule's physicochemical properties, such as lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. Research on related nicotinic acid derivatives has shown that systematic variation of this alkoxy group can have profound implications for biological activity.
The length and branching of the alkyl chain in the alkoxy group can influence how the molecule interacts with its biological target. For instance, increasing the chain length can enhance binding to hydrophobic pockets in a receptor, but it can also increase metabolic vulnerability. While specific SAR studies on the 2-propoxynicotinate series are not extensively detailed in publicly available literature, general principles suggest that modifications from a propoxy group to other alkoxy variants (e.g., ethoxy, butoxy, isopropoxy) would be a primary step in optimizing a compound's activity.
Research on other alkoxylated molecules has demonstrated that such modifications can modulate microbial responses. For example, studies on alkoxylated resorcinarenes showed that specific branched alkoxy chains could promote bacterial biofilm formation, suggesting that the nature of the alkoxy group can influence interactions with cellular membranes or signaling pathways. This highlights the importance of carefully selecting the alkoxy substituent to achieve the desired biological effect.
Exploration of Substituents on the Pyridine Ring
The pyridine ring of methyl 2-propoxynicotinate offers several positions (C4, C5, and C6) for substitution, allowing for a wide range of structural modifications to explore the SAR. The electronic and steric properties of these substituents can drastically alter the molecule's interaction with biological targets.
Research on various nicotinate (B505614) derivatives has provided valuable insights into the effects of pyridine ring substitutions:
Amino and Cycloamino Groups: The introduction of amino or cycloamino groups, particularly at the C6 position, has been explored. For instance, 6-amino-2-thioalkyl-4-phenylnicotinate derivatives have demonstrated significant anxiolytic and sedative effects. nih.gov
Aryl Groups: The addition of aryl substituents can lead to potent biological activities. Studies on 2-Aryl nicotinic acid derivatives have identified them as good analgesic and anti-inflammatory compounds. researchgate.net For example, 2-thioalkyl-4-phenylnicotinate derivatives have been synthesized and evaluated for their psychotropic properties. nih.gov
Nitro Groups: The introduction of a nitro group, an electron-withdrawing substituent, can significantly impact the electronic properties of the pyridine ring. Research on 2-methyl-5-nitro-6-phenylnicotinohydrazide-based hydrazones has been conducted to create new compounds with potential biological activities. mdpi.comnih.gov
The following table summarizes the effects of different substituents on the pyridine ring of nicotinic acid derivatives based on various research findings.
| Position | Substituent | Resulting Compound Class | Observed Biological Activity |
| C6 | Amino | 6-Amino-nicotinic acid derivatives | P2Y12 receptor antagonists tandfonline.comnih.gov |
| C2, C4, C6 | Thioalkyl, Phenyl, Pyrrolidinyl | 2-({2-[(diphenylmethyl)amino]-2-oxoethyl}thio)-4-phenyl-6-pyrrolidin-1-ylnicotinate | Anxiolytic nih.gov |
| C2 | Aryl | 2-Aryl nicotinic acid derivatives | Analgesic, Anti-inflammatory researchgate.net |
| C5 | Nitro | 2-methyl-5-nitro-6-phenylnicotinohydrazide | Precursor for potential pharmacophores mdpi.comnih.gov |
Ester Moiety Variations and Their Impact on Reactivity
The methyl ester group in this compound is a critical functional group that influences the compound's reactivity and metabolic stability. Variations of this ester moiety can significantly impact its susceptibility to hydrolysis by esterases, thereby affecting its pharmacokinetic profile.
The relative reactivity of carboxylic acid derivatives generally follows the order: acyl phosphates > thioesters > esters > amides. libretexts.org This indicates that esters are moderately reactive and can be hydrolyzed in biological systems.
A study on the skin permeation of nicotinic acid ester prodrugs (methyl, ethyl, and butyl nicotinate) revealed that the length of the alkyl chain affects both the permeability and the rate of metabolic hydrolysis. nih.gov Key findings from this research include:
An increase in the alkyl chain length of the ester led to a higher permeability coefficient.
Esterase activity was dependent on the alkyl chain length, with metabolic saturation observed at high concentrations of the methyl and ethyl esters. nih.gov
The total flux of the drug across the skin was highest for methyl nicotinate, followed by ethyl nicotinate and butyl nicotinate. nih.gov
Furthermore, the synthesis of nicotinate esters incorporating amino acid functions has been shown to yield compounds with considerable vasodilatory properties, demonstrating that more complex ester variations can introduce novel biological activities. nih.gov
The table below illustrates the relationship between the ester alkyl chain length and skin permeation characteristics for nicotinic acid esters.
| Compound | Alkyl Chain Length | Permeability Coefficient | Total Flux from Saturated Solution |
| Methyl Nicotinate | C1 | Lowest | Highest |
| Ethyl Nicotinate | C2 | Intermediate | Intermediate |
| Butyl Nicotinate | C3 | Highest | Lowest |
Design and Synthesis of Novel Bioisosteres of the 2-Propoxynicotinate Structure
Bioisosteric replacement is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties by replacing a functional group with another that has similar physical or chemical properties. u-tokyo.ac.jp For the 2-propoxynicotinate structure, bioisosteric modifications can be considered for the ester group and the pyridine ring itself.
Ester Bioisosteres: A significant challenge with ester-containing compounds is their metabolic instability due to hydrolysis. Research has shown that replacing the ester functionality with a more stable bioisostere can be a successful strategy. For example, in a series of ethyl nicotinate derivatives acting as P2Y12 receptor antagonists, the metabolically labile ethyl ester was successfully replaced with 5-alkyl-1,3-oxazole bioisosteres. tandfonline.comnih.gov This modification retained the desired potency while potentially improving the in vivo clearance profile. nih.gov
Pyridine Ring Bioisosteres: The pyridine ring can be replaced with other aromatic or heteroaromatic rings to modulate activity and physicochemical properties. cambridgemedchemconsulting.com Introducing heteroatoms like nitrogen can increase polarity and reduce cytochrome P450 (CYP) mediated metabolism. cambridgemedchemconsulting.com In a different context, the 2-difluoromethylpyridine group has been proposed as a bioisostere for pyridine-N-oxide, demonstrating that even subtle electronic modifications to the ring can be a valid bioisosteric strategy. nih.gov
The following table presents some examples of bioisosteric replacements relevant to the 2-propoxynicotinate structure.
| Original Functional Group | Bioisosteric Replacement | Rationale |
| Carboxylic Ester | 5-Alkyl-1,3-oxazole | Improve metabolic stability against hydrolysis tandfonline.comnih.gov |
| Phenyl Ring | Pyridyl, Pyridazine, Pyrimidine | Increase polarity, reduce CYP metabolism cambridgemedchemconsulting.com |
| Pyridine-N-oxide | 2-Difluoromethylpyridine | Mimic electronic properties with improved stability nih.gov |
Strategies for Libraries of Nicotinate Derivatives for Research Screening
The synthesis of chemical libraries is a cornerstone of modern drug discovery, allowing for the high-throughput screening of numerous compounds to identify new lead structures. Several strategies have been developed for the efficient synthesis of libraries of nicotinic acid and nicotinamide (B372718) derivatives.
One innovative approach involves the use of continuous-flow microreactors for the enzyme-catalyzed synthesis of nicotinamide derivatives from methyl nicotinates. nih.gov This method offers several advantages over traditional batch processing, including significantly shorter reaction times (e.g., 35 minutes versus 24 hours) and high product yields. nih.gov Such technology facilitates the rapid generation of a library of related compounds for further research and screening. nih.gov
The creation of small molecule libraries of novel nicotinamide derivatives has also been reported for screening as anticancer agents. researchgate.net These libraries are synthesized and then tested for in vitro activity against various cancer cell lines. Computational screening methods are often used in conjunction with experimental assays to predict the drug-like characteristics of the synthesized compounds. researchgate.net These strategies enable the systematic exploration of the chemical space around the nicotinate scaffold to discover new therapeutic agents.
Environmental and Degradation Studies in a Research Context
Photochemical Degradation Pathways of 2-Alkoxynicotinates
The study of photochemical degradation reveals how a substance is altered by exposure to light. For 2-alkoxynicotinates, a significant photochemical reaction has been identified. When exposed to a Pyrex-filtered high-pressure mercury lamp, alkyl esters of 2-alkoxynicotinic acid in a benzene (B151609) solution undergo a novel dimerization process. acs.orgnih.gov This reaction results in the formation of C2-symmetrical, cage-type photodimers. acs.org
The process is believed to occur via two consecutive 2π + 2π photocycloadditions. acs.org The efficiency of this reaction is concentration-dependent, with the maximum quantum yield observed in highly concentrated solutions. acs.orgnih.gov The structure of these cage-type photodimers has been confirmed through X-ray single-crystal analysis. acs.orgnih.gov It is noteworthy that substituents on the pyridine (B92270) ring can significantly influence this photodimerization, with certain modifications preventing the reaction altogether. acs.org
| Parameter | Observation | Reference |
|---|---|---|
| Reaction Type | Photodimerization | acs.org |
| Product Structure | Cage-type photodimers (C2-symmetrical) | acs.org |
| Proposed Mechanism | Two consecutive 2π + 2π photocycloadditions | acs.org |
| Optimal Conditions | High concentration (5.0 M) in benzene solution | acs.orgnih.gov |
| Influencing Factors | Substituents on the pyridine ring can inhibit dimerization | acs.org |
Biotransformation Mechanisms in Controlled Environments
Biotransformation studies in controlled environments, often using microorganisms, elucidate the metabolic pathways that can break down a chemical compound. While specific studies on Methyl 2-propoxynicotinate are not detailed, research on nicotinate (B505614) degradation in the fungus Aspergillus nidulans provides a model for a complete eukaryotic pathway. nih.gov This pathway is distinct from those found in prokaryotes and involves a series of enzymatic steps. nih.gov
The catabolism of nicotinic acid in this model begins with conversion to 6-hydroxynicotinic acid, a common first step in many organisms. nih.gov The pathway in A. nidulans proceeds through several unique intermediate metabolites, including the formation of α-hydroxyglutaramate via hydrolytic ring opening, a product not observed in bacterial pathways. nih.gov The entire process is genetically regulated, with a specific transcription factor controlling the expression of the eleven genes responsible for the enzymatic breakdown. nih.gov
| Phase | Reaction Types | General Outcome |
|---|---|---|
| Phase I (Functionalization) | Oxidation, Reduction, Hydrolysis | Introduction or exposure of functional groups (e.g., -OH, -NH2, -SH) |
| Phase II (Conjugation) | Glucuronidation, Sulfation, Acetylation, Amino Acid Conjugation | Attachment of endogenous molecules to increase water solubility and facilitate excretion |
Thermal Stability and Decomposition Research
Thermal stability research determines how a compound behaves under heat, identifying decomposition temperatures and products. For pyridine esters and related carboxylates, techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed. nih.govrsc.org TGA measures the change in mass of a substance as a function of temperature, revealing the onset of decomposition and the stability range. nih.gov
Studies on various pyridine esters show they can exhibit good thermal stability at room temperature, with decomposition occurring at elevated temperatures. nih.gov For example, research on phenethyl nicotinate and octyl nicotinate showed decomposition beginning at 81.7°C and 98.6°C, respectively, with the main mass loss occurring at much higher temperatures. nih.gov The decomposition of carboxylate compounds can proceed through various mechanisms, including decarboxylation (loss of CO2) or nucleophilic substitution reactions, depending on the molecular structure. rsc.orgresearchgate.net
| Technique | Abbreviation | Information Provided | Reference |
|---|---|---|---|
| Thermogravimetric Analysis | TGA | Measures mass loss versus temperature to determine decomposition temperatures and thermal stability. | nih.gov |
| Differential Scanning Calorimetry | DSC | Measures heat flow to and from a sample to identify phase transitions and exothermic/endothermic decomposition. | rsc.org |
Advanced Oxidation Processes (AOPs) for Nicotinate Degradation
Advanced Oxidation Processes (AOPs) are a class of procedures used for the removal of organic pollutants from water and wastewater. These methods are characterized by the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). AOPs are considered highly effective for degrading persistent organic compounds.
Various AOPs have been studied for the degradation of pharmaceuticals and other organic pollutants, which would be applicable to nicotinate derivatives. These processes include UV/H2O2, Fenton and photo-Fenton reactions, and photocatalysis using semiconductors like TiO2. The fundamental mechanism involves the powerful hydroxyl radical attacking the organic molecule, initiating a series of oxidation reactions that can lead to complete mineralization into carbon dioxide, water, and mineral acids. In sulfate radical-based AOPs, both hydroxyl and sulfate radicals contribute to the degradation process.
| AOP Type | Primary Reactive Species | Description |
|---|---|---|
| UV/H₂O₂ | Hydroxyl Radical (•OH) | Photolysis of hydrogen peroxide with UV light to generate •OH. |
| Fenton Reaction | Hydroxyl Radical (•OH) | Reaction of hydrogen peroxide with ferrous ions (Fe²⁺) to produce •OH. |
| Photo-Fenton | Hydroxyl Radical (•OH) | Fenton reaction enhanced by UV light, which also photoreduces Fe³⁺ back to Fe²⁺. |
| Ozonation | Ozone (O₃), Hydroxyl Radical (•OH) | Direct oxidation by ozone or indirect oxidation via •OH from ozone decomposition. |
| Photocatalysis (e.g., UV/TiO₂) | Hydroxyl Radical (•OH), Superoxide Radical (O₂⁻) | A semiconductor catalyst (TiO₂) is activated by UV light, generating electron-hole pairs that produce ROS. |
Future Directions and Emerging Research Avenues in Methyl 2 Propoxynicotinate Chemistry
Integration with Flow Chemistry and Automated Synthesis
The synthesis of nicotinamide (B372718) derivatives, closely related to methyl 2-propoxynicotinate, is benefiting from the adoption of continuous-flow technology. This approach offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and the potential for seamless integration into automated synthesis platforms.
A notable advancement is the green and concise synthesis of nicotinamide derivatives using continuous-flow microreactors. nih.gov In one such system, methyl nicotinate (B505614) and various amines are reacted in the presence of an immobilized enzyme catalyst, Novozym® 435. nih.gov This biocatalytic approach in a flow setup leads to high product yields (81.6–88.5%) with substantially shorter reaction times (35 minutes) compared to batch processes. nih.gov
Future research will likely focus on adapting such methodologies for the synthesis and modification of this compound. The integration of flow chemistry could enable:
Rapid Library Synthesis: Automated flow systems can be programmed to vary reactants and conditions, allowing for the rapid generation of a library of this compound derivatives for screening in various applications.
Process Optimization: Key parameters such as temperature, residence time, and substrate molar ratios can be precisely controlled and optimized to maximize yield and minimize waste. nih.gov
On-Demand Production: The scalability of flow reactors allows for the production of specific nicotinate derivatives as needed, reducing the need for large-scale storage of potentially unstable compounds.
The table below summarizes the comparison between batch and flow processes for the synthesis of related nicotinamide derivatives, highlighting the advantages that could be realized for this compound. nih.gov
| Parameter | Batch Process | Continuous-Flow Process |
| Reaction Time | 24 hours | 35 minutes |
| Product Yield | Lower | Higher (81.6–88.5%) |
| Process Control | Limited | Precise control of parameters |
| Scalability | Difficult | Easily scalable |
| Catalyst Reusability | Possible, but cumbersome | Straightforward |
Exploration of Novel Catalytic Transformations
The development of novel catalytic systems is a cornerstone of modern organic synthesis, and the chemistry of nicotinates is no exception. Future research will increasingly focus on discovering and optimizing catalysts that can mediate new and efficient transformations of the this compound scaffold.
Emerging areas of interest include:
Biocatalysis: The use of enzymes, such as lipases and nitrilases, offers a green and highly selective alternative to traditional chemical catalysts. nih.gov As demonstrated with Novozym® 435, enzymes can operate under mild conditions and provide high yields for the amidation of nicotinate esters. nih.gov Future work could explore a wider range of enzymes to catalyze different transformations on the this compound molecule.
Heterogeneous Catalysis: Solid-supported catalysts are advantageous due to their ease of separation and recyclability. Research into novel heterogeneous catalysts, such as metal-organic frameworks (MOFs), could lead to new methods for the synthesis and functionalization of nicotinates. nih.gov MOFs can offer unique reactivity based on their defined pore structures and active metal sites. nih.gov
Photocatalysis and Electrocatalysis: These techniques use light or electrical energy, respectively, to drive chemical reactions. They offer unique reaction pathways that are often inaccessible through traditional thermal methods. The application of these technologies to this compound could unlock novel transformations, such as C-H functionalization or cross-coupling reactions.
Advanced Materials Science Applications of Nicotinate Derivatives
The unique electronic and coordination properties of the pyridine (B92270) ring in nicotinate derivatives make them attractive building blocks for advanced materials. Future research is expected to increasingly explore the incorporation of this compound derivatives into functional polymers and coordination complexes.
Molecularly Imprinted Polymers (MIPs): MIPs are polymers synthesized in the presence of a template molecule, creating cavities that are complementary in shape and functionality to the template. Nicotinamide and its isomers have been successfully used as templates to create MIPs with specific recognition properties. nih.gov The resulting polymers can be used as stationary phases in high-performance liquid chromatography (HPLC) for separating closely related isomers. nih.gov Derivatives of this compound could be explored as templates for creating MIPs for applications in chemical sensing, separation, or catalysis.
Metal-Organic Frameworks (MOFs): MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands. The nicotinate functional group is an excellent ligand for the construction of MOFs. Researchers have synthesized MOFs using nicotinic acid and transition metals like zinc, nickel, and cobalt. researchgate.net These materials exhibit well-defined porous structures and have shown potential for applications such as the adsorption of dyes from aqueous solutions. researchgate.net
Future work in this area could involve using functionalized ligands like this compound to:
Tune Pore Environment: The propoxy group could modify the hydrophobicity and steric environment within the MOF pores, influencing its selectivity for gas adsorption or guest molecule encapsulation.
Introduce Catalytic Sites: The nicotinate scaffold can be further functionalized to introduce catalytically active sites, creating MOFs capable of performing specific chemical transformations. nih.gov
Develop Electronic Materials: Redox-active MOFs incorporating ligands like ferrocenyl diphosphinate have been developed for electrocatalytic applications, such as the hydrogen evolution reaction. rsc.org The electronic properties of nicotinate derivatives could be harnessed to create new MOFs for sensors or electrocatalysis.
Mechanistic Insights from Advanced Spectroscopic Techniques
A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new transformations. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for elucidating the intricate details of chemical reactions.
Future research on this compound will leverage these techniques to:
Confirm Reaction Pathways: NMR spectroscopy can be used to identify transient intermediates and final products, providing direct evidence for a proposed reaction mechanism. nih.gov Isotope labeling studies, where a proton is replaced by deuterium, can be particularly informative. For instance, in the reduction of a ketone with sodium borodeuteride (NaBD4), the change in the NMR splitting pattern of adjacent protons confirms that the deuteride (B1239839) is delivered to the carbonyl carbon. sapub.org
Determine Reaction Kinetics: By monitoring the change in NMR signal intensity over time, the concentration of reactants and products can be determined, allowing for the calculation of reaction rates and rate constants. nih.gov This information is vital for understanding the factors that control reaction efficiency.
Characterize Complex Structures: Two-dimensional (2D) NMR techniques (e.g., COSY, HMBC, HSQC) are indispensable for the complete structural characterization of novel nicotinate derivatives. nih.gov These methods reveal through-bond and through-space correlations between different nuclei, allowing for unambiguous assignment of complex molecular architectures. nih.gov
The application of these spectroscopic methods will move beyond simple product confirmation to provide a dynamic picture of the chemical transformations involving this compound, paving the way for more rational and efficient synthetic design.
Computational Design of Next-Generation Nicotinates
Computational chemistry and in silico modeling are becoming increasingly integral to the process of chemical discovery. These approaches allow researchers to predict the properties of molecules and design new compounds with desired functionalities before undertaking expensive and time-consuming laboratory synthesis.
For this compound, computational design can accelerate research in several key areas:
Virtual Screening: Large virtual libraries of nicotinate derivatives can be created and screened in silico for their potential biological activity or material properties. Molecular docking studies, for example, can predict how well a molecule binds to a specific protein target, helping to prioritize candidates for synthesis.
Property Prediction: Quantum chemical calculations can be used to predict a wide range of molecular properties, including electronic structure, reactivity, and spectroscopic signatures (e.g., NMR chemical shifts). nih.gov This can aid in the design of molecules with specific electronic properties for materials science applications or help in the interpretation of experimental data.
Mechanism Elucidation: Computational modeling can be used in concert with experimental studies to explore potential reaction pathways and transition states. By calculating the energy barriers for different mechanistic possibilities, researchers can gain a deeper understanding of how a reaction proceeds and identify ways to improve it.
The synergy between computational design and experimental validation will be a powerful driver of innovation in the field, enabling the rational design of next-generation nicotinates tailored for specific applications in medicine, materials science, and catalysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
